[(2-Methyl-2-adamantyl)oxy]acetic acid
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Overview
Description
[(2-Methyl-2-adamantyl)oxy]acetic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of an adamantane moiety attached to an acetic acid group through an ether linkage. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methyl-2-adamantyl)oxy]acetic acid typically involves the reaction of 2-methyl-2-adamantanol with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an ether bond between the adamantane derivative and the acetic acid moiety. The reaction conditions often include the use of solvents like dichloromethane or toluene and a base such as sodium hydroxide or potassium carbonate to facilitate the etherification process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2-Methyl-2-adamantyl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the adamantane structure, leading to a wide range of derivatives .
Scientific Research Applications
[(2-Methyl-2-adamantyl)oxy]acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex adamantane derivatives, which are used in materials science and catalysis.
Biology: The compound’s stability and unique structure make it a useful probe in studying biological systems, particularly in drug delivery and molecular recognition.
Medicine: Adamantane derivatives, including this compound, are investigated for their potential antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of [(2-Methyl-2-adamantyl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety can enhance the lipophilicity of the compound, facilitating its incorporation into lipid membranes. This property is particularly useful in drug delivery systems, where the compound can act as an anchor in the lipid bilayer, improving the stability and targeting of therapeutic agents .
Comparison with Similar Compounds
[(2-Methyl-2-adamantyl)oxy]acetic acid can be compared with other adamantane derivatives, such as:
1-Adamantanecarboxylic acid: Similar in structure but lacks the ether linkage, making it less versatile in certain chemical reactions.
2-Adamantanone: Contains a ketone group instead of the acetic acid moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the adamantane core with an acetic acid group, providing a balance of stability, reactivity, and functional versatility.
Properties
IUPAC Name |
2-[(2-methyl-2-adamantyl)oxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-13(16-7-12(14)15)10-3-8-2-9(5-10)6-11(13)4-8/h8-11H,2-7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICRGRGDPKPBRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CC(C2)CC1C3)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893781-62-9 |
Source
|
Record name | 2-[(2-methyladamantan-2-yl)oxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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